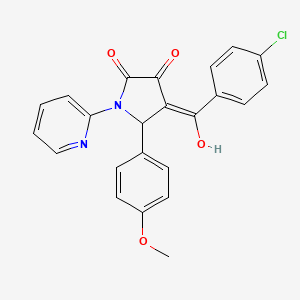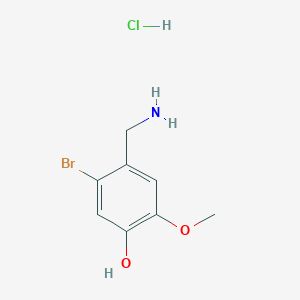![molecular formula C20H27N3O2 B2687762 N-[3-(diethylcarbamoyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide CAS No. 1222988-68-2](/img/structure/B2687762.png)
N-[3-(diethylcarbamoyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-(diethylcarbamoyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products . The compound also has a prop-2-yn-1-yl group, which is a type of alkyne, and a diethylcarbamoyl group attached to a phenyl ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine ring, the prop-2-yn-1-yl group, and the diethylcarbamoyl phenyl group. These groups could potentially influence the compound’s reactivity and interactions with other molecules .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The alkyne group could potentially undergo reactions such as addition, cyclization, or coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperidine ring could influence its basicity, while the alkyne group could affect its reactivity .Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-(diethylcarbamoyl)phenyl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-4-12-22-13-10-16(11-14-22)19(24)21-18-9-7-8-17(15-18)20(25)23(5-2)6-3/h1,7-9,15-16H,5-6,10-14H2,2-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKJNLDFDQGWGQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)C2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(diethylcarbamoyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)
![1-[({6-[2-(4-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl}thio)acetyl]indoline](/img/structure/B2687681.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)
![(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2687684.png)

![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)
![6-Ethyl-2-(3-((4-fluorophenyl)thio)propanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2687687.png)

![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)

![5-chloro-1-methyl-3-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B2687698.png)
![2-Fluoro-4-{[(4-methoxyanilino)carbonyl]oxy}-1,1'-biphenyl](/img/structure/B2687699.png)
![N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2687700.png)